

naftifine hydrochloride synthesis pathway allylamine

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Compound Focus: Naftifine Hydrochloride

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Synthesis Pathways for Naftifine and Analogues

The table below summarizes the core approaches for the synthesis of Naftifine and its analogues as described in recent research [1] [2].

Synthesis Strategy	Key Intermediate(s)	Key Reaction Type	Final Dehydration Catalyst	Reported Yield for Naftifine/Analogues
Strategy 1 (Two-step) [1]	γ -Aminoalcohols (15)	Three-component Mannich-type reaction between secondary amines, formaldehyde, and activated alkenes (e.g., styrene) [1]	Lewis Acid (e.g., AlCl_3) [1]	Good to excellent yields [1]
Strategy 2 (One-pot) [1]	β -Aminoketones (18) and γ -Aminoalcohols (19)	Mannich reaction between acetophenone salts, dimethylamine hydrochloride, and	Brønsted Acids (e.g., H_2SO_4 , HCl) or Lewis Acids [1]	Naftifine obtained in 65% yield (one-pot with H_2SO_4) [1]

Synthesis Strategy	Key Intermediate(s)	Key Reaction Type	Final Dehydration Catalyst	Reported Yield for Naftifine/Analogues
		formaldehyde, followed by reduction [1]		
Patent Method (CN103664631B) [3]	1-Naphthyl N-Methyl N-(3-phenyl-2-propenyl) amide	Multi-component coupling and aminolysis	Acid catalysis	Not specified [3]

Detailed Experimental Protocols

Here are the specific methodologies for the key steps in the synthesis pathways.

Synthesis of γ -Aminoalcohols (Strategy 1, Step 1)

This step follows a catalyst-free, three-component Mannich-type reaction [1].

- Procedure:** A mixture of secondary amine **13** (1.0 mmol), polyformaldehyde (1.5 mmol), and the activated alkene **14** (1.0 mmol, styrene for Naftifine) was stirred in acetonitrile (ACN) at room temperature. The reaction progress was monitored by TLC. After completion, the mixture was neutralized, and the resulting γ -aminoalcohol **15** was isolated and purified by column chromatography [1].

Dehydration of γ -Aminoalcohols to Allylamines (Strategy 1, Step 2)

The purified γ -aminoalcohol **15** (1.0 mmol) was subjected to dehydration.

- Procedure:** The aminoalcohol was refluxed in 1,4-dioxane as the solvent in the presence of a Lewis acid catalyst, AlCl_3 (1.0 mmol). After the reaction was complete, the mixture was neutralized with triethylamine (TEA). The target allylamine **16** (Naftifine or its analogue) was then obtained through purification [1].

One-Pot Synthesis via β -Aminoketones (Strategy 2)

This strategy involves a one-pot procedure to obtain γ -aminoalcohols **19** [1].

- **Step 1 - Mannich Reaction:** Amines **13** (1.0 mmol) were reacted with propiophenone salts **17a–f** (1.0 mmol) in a mixture of 1,4-dioxane and TEA under reflux. The propiophenone salts were pre-synthesized from acetophenones, dimethylamine hydrochloride, and polyformaldehyde in ethanol at reflux [1].
- **Step 2 - Reduction:** The solvent was removed from the crude product containing β -aminoketone **18**. The residue was then directly subjected to reduction using NaBH_4 in methanol, yielding the γ -aminoalcohols **19** in good to excellent yields [1].

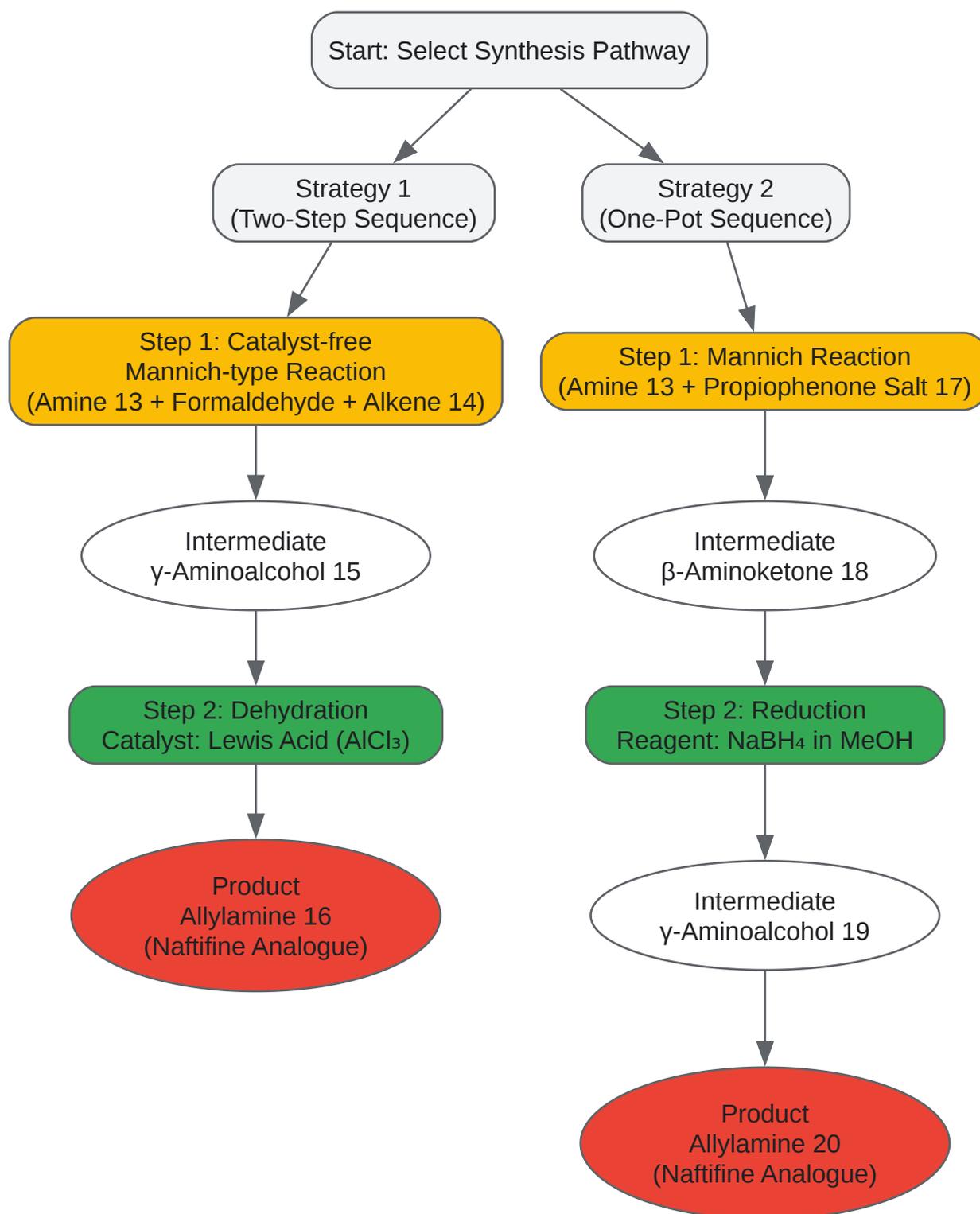
Antifungal Activity of Synthesized Analogues

The research also synthesized novel analogues and evaluated their antifungal activity. The following table highlights the most active compounds identified in the study [1].

Compound	Key Structural Feature	Antifungal Activity (MIC Range)	Target Pathogens
18b	4-Br substituent on the phenyl ring [1]	0.5 - 7.8 $\mu\text{g/mL}$ (Fungicidal) [1]	<i>Trichophyton rubrum</i> , <i>T. mentagrophytes</i> , <i>Candida albicans</i> , <i>Cryptococcus neoformans</i> [1]
18c	β -aminoketo and N-methyl functionalities [1]	0.5 - 7.8 $\mu\text{g/mL}$ [1]	<i>Trichophyton rubrum</i> , <i>Trichophyton mentagrophytes</i> [1]
20c	Allylamine analogue [1]	0.5 - 7.8 $\mu\text{g/mL}$ [1]	<i>Trichophyton rubrum</i> , <i>Trichophyton mentagrophytes</i> [1]

Synthesis Workflow Visualization

The diagram below outlines the decision-making workflow for selecting a synthesis pathway for Naftifine and its analogues, based on the described strategies.



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Synthesis pathway for Naftifine and its analogues via Mannich-type reactions.

Considerations for Researchers

- **Catalyst and Route Selection:** The choice between one-pot and two-step strategies involves a trade-off between simplicity and potential yield. For acid-sensitive alkenes, the two-step Lewis acid-catalyzed route is more robust [1].
- **Structural Analogue Potential:** The presented strategies are versatile for generating diverse compound libraries. The significant activity of brominated and other analogues suggests a promising avenue for developing new antifungal agents [1].

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References

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